5-tert-Butyl 2-ethyl 6,7-dihydrooxazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate
Overview
Description
5-tert-Butyl 2-ethyl 6,7-dihydrooxazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate, also known as 5-t-BEPD, is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound, which means it contains an atom of at least two different elements, and is composed of a six-membered ring of nitrogen and oxygen atoms with two carboxylic acid groups attached. 5-t-BEPD is an important building block for many different types of organic compounds, and has been studied for its potential use in drug design, as well as its biochemical and physiological effects.
Scientific Research Applications
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Scientific Field: Hematology
- Compound: 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene
- Application: This compound is used in hematology stains .
- Method of Application: The specific methods of application are not detailed, but it is mentioned that the compound is suitable for scintillation .
- Results or Outcomes: The outcomes of this application are not specified in the source .
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Scientific Field: Crystallography
- Compound: 5-tert-Butyl-2-hydroxy-1,3-phenylene-bis(phenylmethanone)
- Application: This compound is used in the synthesis of Schiff bases containing NNO donors .
- Method of Application: The compound is used as a precursor for the synthesis of Schiff bases .
- Results or Outcomes: The outcomes of this application are not specified in the source .
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Scientific Field: Material Science
- Compound: 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene
- Application: This compound is used as an optical brightener and fluorescent brightener for thermoplastic resins of polyvinyl chloride, acrylic resin, polyester fiber, paint, coating, and printing ink .
- Method of Application: The compound is used to convert UV light into visible light .
- Results or Outcomes: The outcomes of this application are not specified in the source .
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Scientific Field: Photoluminescence
- Compound: 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene
- Application: This compound is used in photoluminescence experiments on doped silica films .
- Method of Application: The specific methods of application are not detailed, but it is mentioned that the compound is suitable for photoluminescence experiments .
- Results or Outcomes: The outcomes of this application are not specified in the source .
properties
IUPAC Name |
5-O-tert-butyl 2-O-ethyl 6,7-dihydro-4H-[1,3]oxazolo[5,4-c]pyridine-2,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-5-19-12(17)11-15-9-6-7-16(8-10(9)20-11)13(18)21-14(2,3)4/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVHTNHXSBCTTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(O1)CN(CC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-Butyl 2-ethyl 6,7-dihydrooxazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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